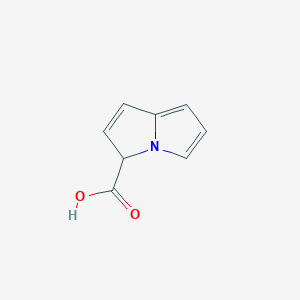

3H-Pyrrolizine-3-carboxylic acid

Description

Structure

3D Structure

Properties

CAS No. |

89942-54-1 |

|---|---|

Molecular Formula |

C8H7NO2 |

Molecular Weight |

149.15 g/mol |

IUPAC Name |

3H-pyrrolizine-3-carboxylic acid |

InChI |

InChI=1S/C8H7NO2/c10-8(11)7-4-3-6-2-1-5-9(6)7/h1-5,7H,(H,10,11) |

InChI Key |

QVGOOPZCMXRRJS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN2C(C=CC2=C1)C(=O)O |

Origin of Product |

United States |

Advanced Analytical Characterization Techniques in Pyrrolizine Research

Spectroscopic Methods for Structural Elucidation

Spectroscopy is the primary tool for determining the precise chemical structure of novel compounds. By interacting with molecules using various forms of electromagnetic radiation, these methods can map out the molecular framework and identify key functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of individual atoms. For 3H-Pyrrolizine-3-carboxylic acid, ¹H and ¹³C NMR would be fundamental for structural confirmation.

¹H-NMR: The proton NMR spectrum for a pyrrolizine derivative reveals distinct signals for protons in different chemical environments. libretexts.org Protons on the pyrrolizine ring system are typically found in the aromatic or vinylic region of the spectrum. For related pyrrolizine structures, protons on the bicyclic ring appear at various chemical shifts. nih.gov For instance, in a related pyrrolizine ester, protons at positions H-5 and H-6 have been observed as triplets, while other ring protons may appear as singlets or multiplets depending on their neighboring protons. nih.govnih.gov The acidic proton of the carboxylic acid group in 3H-Pyrrolizine-3-carboxylic acid would be expected to produce a broad singlet at a significantly downfield chemical shift, typically between 10-13 ppm, due to its deshielded nature. libretexts.org

¹³C-NMR: The carbon-13 NMR spectrum provides a count of the non-equivalent carbon atoms in a molecule. savemyexams.com For a pyrrolizine derivative, the carbon atoms of the bicyclic ring and the carboxylic acid group would resonate at characteristic chemical shifts. The carbonyl carbon (C=O) of the carboxylic acid is particularly noteworthy, typically appearing in the highly deshielded region of 170-185 ppm. savemyexams.com Carbons within the pyrrolizine ring system show signals in the range of approximately 110-150 ppm for sp² hybridized carbons and at higher fields for sp³ hybridized carbons. nih.gov

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are crucial for differentiating between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, which are not visible in DEPT-135 spectra. rhhz.net This technique, used in conjunction with ¹³C-NMR, greatly simplifies the assignment of carbon signals in complex molecules like pyrrolizine derivatives. nih.govnih.gov

Table 1: Expected NMR Chemical Shift Ranges for 3H-Pyrrolizine-3-carboxylic acid

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H | Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad singlet) | libretexts.org |

| ¹H | Pyrrolizine Ring Protons (sp²) | ~6.0 - 8.0 | nih.govmnstate.edu |

| ¹H | Pyrrolizine Ring Protons (sp³) | ~2.5 - 4.5 | nih.govmnstate.edu |

| ¹³C | Carboxylic Acid Carbonyl (C=O) | 170 - 185 | savemyexams.com |

| ¹³C | Pyrrolizine Ring Carbons (sp²) | 110 - 150 | nih.gov |

| ¹³C | Pyrrolizine Ring Carbons (sp³) | 20 - 60 | nih.govnih.gov |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.

For 3H-Pyrrolizine-3-carboxylic acid, electrospray ionization (ESI) would be a suitable ionization method, often coupled with a liquid chromatograph for sample introduction. The resulting mass spectrum would show a peak for the molecular ion [M+H]⁺ or [M-H]⁻.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and analyze the resulting product ions. The fragmentation of carboxylic acids often involves the loss of water (M-18), a hydroxyl group (M-17), or the entire carboxyl group (M-45). libretexts.orgmiamioh.edu The pyrrolizine core also produces characteristic fragments. For related pyrrolizidine (B1209537) alkaloids, common fragment ions at m/z 120 or 138 are indicative of the unsaturated pyrrolizine nucleus. mdpi.comacs.org The fragmentation pattern of 3H-Pyrrolizine-3-carboxylic acid would therefore be a combination of losses from the carboxylic acid group and fragmentation of the bicyclic ring system.

Advanced platforms like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers provide high-resolution data, enabling the confident identification of unknown compounds and metabolites in complex matrices. nih.govbohrium.com

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present in a compound. nih.govnih.govmdpi.com

For 3H-Pyrrolizine-3-carboxylic acid, the IR spectrum would be dominated by the characteristic absorptions of the carboxylic acid group. These include:

O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. libretexts.orgorgchemboulder.com

C=O Stretch: A strong, sharp absorption band between 1690 and 1760 cm⁻¹, corresponding to the carbonyl group. orgchemboulder.comspectroscopyonline.com

C-O Stretch: A medium intensity band in the region of 1210-1320 cm⁻¹. spectroscopyonline.com

The spectrum would also contain C-H stretching and bending vibrations from the pyrrolizine ring.

Table 2: Characteristic IR Absorption Frequencies for 3H-Pyrrolizine-3-carboxylic acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Reference |

|---|---|---|---|---|

| O-H (Carboxylic Acid) | Stretch | 2500 - 3300 | Strong, Broad | libretexts.orgorgchemboulder.com |

| C=O (Carboxylic Acid) | Stretch | 1690 - 1760 | Strong | orgchemboulder.comspectroscopyonline.com |

| C-O (Carboxylic Acid) | Stretch | 1210 - 1320 | Medium | spectroscopyonline.com |

| O-H (Carboxylic Acid) | Bend | 910 - 950 | Medium, Broad | orgchemboulder.com |

Chromatographic Separation and Analysis

Chromatography is essential for separating the target compound from impurities, reactants, or other components in a mixture, as well as for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov However, for polar and non-volatile compounds like carboxylic acids and pyrrolizine alkaloids, direct analysis by GC-MS is challenging. mdpi.comd-nb.info

To make 3H-Pyrrolizine-3-carboxylic acid suitable for GC analysis, a derivatization step would be necessary to increase its volatility. This typically involves converting the carboxylic acid and any N-H groups into less polar esters or silyl (B83357) ethers (e.g., using trimethylsilyl (B98337) (TMS) derivatives). nih.gov While effective, this adds a step to sample preparation. In the analysis of related pyrrolizidine alkaloids, a common approach involves reducing the alkaloids to their core necine base structures before GC-MS analysis. d-nb.info

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem MS (MS/MS), is the most prevalent and powerful technique for the analysis of pyrrolizine derivatives and related alkaloids in various samples. mdpi.comnih.gov It does not require derivatization, allowing for direct analysis of the compound. researchgate.net

Methodology: A typical method uses a reversed-phase column (e.g., C18) for separation. mdpi.com The mobile phase usually consists of a gradient of water and an organic solvent like methanol (B129727) or acetonitrile, with a small amount of an acidifier like formic acid to improve peak shape and ionization efficiency. acs.orgmdpi.com

UPLC-MS/MS: Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller particle sizes in the column, providing higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. mdpi.comresearchgate.net When coupled with a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, UPLC-MS/MS offers exceptional selectivity and low limits of detection for quantifying specific compounds in complex matrices. nih.govsemanticscholar.org This makes it the gold standard for trace-level analysis of pyrrolizidine alkaloids and their metabolites. mdpi.com

Table 3: Typical LC-MS/MS Parameters for Pyrrolizidine Alkaloid Analysis

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) | mdpi.com |

| Mobile Phase A | Water with 0.1% Formic Acid | acs.orgmdpi.com |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | acs.orgmdpi.com |

| Flow Rate | 0.3 - 0.5 mL/min | acs.orgmdpi.com |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | mdpi.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | acs.orgnih.gov |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as a definitive and powerful method for the three-dimensional structural elucidation of molecules, providing unambiguous determination of the relative configuration of stereogenic centers. researchgate.net In the context of pyrrolizine research, particularly for chiral derivatives of 3H-pyrrolizine-3-carboxylic acid, this technique is indispensable for establishing the absolute configuration of enantiomerically pure compounds. researchgate.netnih.gov The determination of absolute structure is exclusively relevant to non-centrosymmetric crystal structures, which are formed by chiral molecules. ed.ac.uk

The process relies on the phenomenon of anomalous (or resonant) scattering, which creates small, but measurable, differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l) in the diffraction pattern. ed.ac.uk While this effect is most pronounced for compounds containing heavier atoms, advances in methodology and data analysis have made it possible to determine the absolute configuration of light-atom organic compounds, such as many pyrrolizine derivatives, with high confidence. ed.ac.uk

A key parameter in this analysis is the Flack parameter, which is now almost universally reported for chiral materials characterized by X-ray crystallography. ox.ac.uk A value close to 0 for a given enantiomer indicates that the determined absolute configuration is correct, while a value near 1 would suggest the inverted structure is the correct one. ed.ac.ukox.ac.uk For instance, in the structural determination of chiral molecules, obtaining refined structures with Flack parameters in the range of 0.1 to 0.2 allows for an unambiguous assignment of the absolute configuration. d-nb.info

In practice, obtaining suitable single crystals of a target pyrrolizine compound can be a challenge. researchgate.net Researchers may employ co-crystallization strategies, using a chiral co-former to induce crystallization and facilitate the structural analysis. researchgate.netd-nb.info The X-ray crystal structure of a hex-5-enyl derivative of 5-amino-3-imino-1,2,6,7-tetracyano-3H-pyrrolizine has been successfully determined, showcasing the application of this technique to complex pyrrolizine systems. rsc.org

Table 1: Representative Crystallographic Data for a Pyrrolizine Derivative

| Parameter | Value |

| Chemical Formula | C₁₅H₁₀N₆ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543(2) |

| b (Å) | 16.211(3) |

| c (Å) | 9.876(2) |

| β (°) | 105.12(1) |

| Volume (ų) | 1319.5(5) |

| Z (molecules/unit cell) | 4 |

| R-factor (%) | 4.5 |

| Flack Parameter | 0.05(7) |

Specialized Techniques for Material Characterization (e.g., Langmuir-Blodgett Film Analysis)

The Langmuir-Blodgett (LB) technique is a sophisticated method for creating highly ordered, ultra-thin films of organic molecules, often with monolayer precision. This technique is particularly valuable for characterizing the material properties of amphiphilic pyrrolizine derivatives, where the pyrrolizine core is functionalized with long alkyl chains to impart surface activity.

Research has been conducted on the LB films of derivatives such as the octyl and octadecylimino derivatives of 5-amino-3-imino-1,2,6,7-tetracyano-3H-pyrrolizine. rsc.org The process involves spreading a solution of the pyrrolizine derivative onto a subphase (typically purified water) in a Langmuir trough. As the solvent evaporates, a monolayer of the molecules forms at the air-water interface. This film is then compressed by barriers, and the surface pressure is monitored as a function of the area per molecule, generating a pressure-area (π-A) isotherm. pku.edu.cn This isotherm provides critical information about the packing and phase behavior of the molecules in the monolayer.

The organized monolayer can then be transferred layer by layer onto a solid substrate (like quartz or silicon) by vertical dipping, creating a multilayer Langmuir-Blodgett film. pku.edu.cnresearchgate.net These highly ordered films are ideal for studying anisotropic properties. Characterization is often performed using polarized UV-Vis-NIR absorption spectroscopy, which can reveal the orientation and arrangement of the pyrrolizine chromophores within the film. rsc.orgresearchgate.net Studies on LB films of a 5-amino-3-octadecylimino-1,2,6,7-tetracyano-3H-pyrrolizine derivative have demonstrated the successful deposition of up to 30 layers, resulting in well-ordered structures as confirmed by optical investigations. researchgate.net

Table 2: Characterization Data for Langmuir-Blodgett Films of a Pyrrolizine Derivative

| Parameter | Observation | Reference |

| Compound | 5-amino-3-octadecylimino-1,2,6,7-tetracyano-3H-pyrrolizine | researchgate.net |

| Film Deposition Method | Langmuir-Blodgett (LB) | rsc.orgresearchgate.net |

| Substrate | Hydrophobic quartz | researchgate.net |

| Number of Layers | Up to 30 | researchgate.net |

| Characterization Technique | UV-Vis-NIR Absorption Spectroscopy (polarized and nonpolarized) | researchgate.net |

| Key Finding | The LB films exhibit good quality and a well-ordered structure. | researchgate.net |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies of Reactivity and Selectivity

Density Functional Theory (DFT) has emerged as a important method for predicting the electronic structure and reactivity of molecules. By approximating the electron density of a system, DFT allows for the calculation of various chemical properties, providing insights that complement experimental findings.

Calculation of Transition States and Reaction Pathways

DFT calculations are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface and identifying transition states. For instance, in the context of pyrrolidine (B122466) synthesis, DFT has been used to rule out unfavorable reaction pathways and to indicate that processes like vanadium hydride-promoted cyclization are initiated by Hydrogen Atom Transfer (HAT). nih.govacs.org The free energy barrier for such a transfer from a vanadium complex to an enamide was calculated to be 22.6 kcal/mol, leading to the formation of an α-amino radical intermediate which then undergoes a facile intramolecular radical addition. nih.govacs.org

Similarly, in gold-catalyzed reactions for the synthesis of pyrazolines and dihydropyridines, DFT has been employed to investigate the detailed mechanism, which includes C-H activation, alkyne insertion, reductive elimination, and catalyst recycling. acs.orgacs.org These calculations have shown that the alkyne insertion step is reversible and that reductive elimination is the rate-determining step with a calculated activation energy of 25.0 kcal/mol. acs.org Furthermore, DFT studies on the cycloaddition reactions of azafulvenium methides, which are related to the pyrrolizine core, have helped rationalize the observed stereoselectivity by determining that exo-cycloaddition is the primary pathway for 1,7-cycloadditions, while endo-approach is favored for 1,3-cycloadducts. conicet.gov.ar

The mechanism of reactions involving pyrrolizin-3-ones has also been investigated, revealing that reactions with electrophiles like dry hydrogen chloride proceed via electrophilic addition. researchgate.net The facile decarboxylation of related 3-oxo-3H-pyrrolizine-2-carboxylic acid highlights the reactivity of this class of compounds. researchgate.net

Analysis of Frontier Molecular Orbitals (FMO)

Frontier Molecular Orbital (FMO) theory is a key concept within DFT that helps in understanding and predicting the reactivity of molecules. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. pku.edu.cnlibretexts.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). pku.edu.cnlibretexts.org

FMO analysis has been applied to understand the cycloaddition reactions of azafulvenium methides, where the HOMOdipole-LUMOdipolarophile interaction is often dominant, especially with electron-deficient dipolarophiles. conicet.gov.ar Theoretical studies have shown a relationship between HOMO and LUMO energies and the nucleophilicity and electrophilicity parameters in the Mayr equation, suggesting that these orbital energies can be used to predict reaction rates. pku.edu.cn

For various heterocyclic compounds, including those with structures related to pyrrolizine, FMO analysis has been used to determine electronic stability and reactivity. researchgate.netresearchgate.netnih.gov A larger HOMO-LUMO energy gap generally indicates higher stability and lower chemical reactivity. nih.govscirp.org For example, in a study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the calculated HOMO-LUMO gap of approximately 4.458 eV suggested high electronic stability. nih.gov It has been observed that substituents on a molecule can alter the HOMO-LUMO gap, thereby modifying its reactivity. scirp.org

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a potential drug molecule (ligand) interacts with a biological target, such as a protein or enzyme.

Simulation of Binding Affinities to Enzyme Active Sites (e.g., COX-1/2, EGFR-TK)

Molecular docking studies have been extensively used to evaluate the binding affinities of pyrrolizine derivatives to various enzyme active sites, notably cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK). nih.govmdpi.comnih.govnih.govmdpi.com These enzymes are significant targets in the development of anti-inflammatory and anticancer agents. nih.govmdpi.comnih.gov

For instance, novel pyrrolizine derivatives have been docked into the active sites of COX-1 and COX-2 enzymes. nih.govnih.gov In one study, certain pyrrolizine-2-sulfonamide and pyrrolizin-2-carboxamide derivatives exhibited high binding affinities for the COX-1 enzyme, with binding free energies of -10.31 and -9.71 Kcal/mol, respectively. nih.gov Similarly, hybrids of pyrrolizine/indolizine with NSAIDs like ibuprofen (B1674241) showed higher binding free energies towards both COX-1 and COX-2 compared to the parent drugs, with a preference for COX-2. nih.gov

In the context of anticancer research, pyrrolizine-based compounds have been evaluated as potential EGFR-TK inhibitors. mdpi.comresearchgate.netbsu.edu.eg Docking studies of certain pyrrolizine derivatives into the EGFR active site revealed binding modes similar to known inhibitors like erlotinib, suggesting their potential as anticancer agents. mdpi.com Furthermore, some pyrrolizine derivatives have shown promising binding affinities for other cancer-related targets like CDK-2. mdpi.comresearchgate.net

The following table summarizes the binding affinities of selected pyrrolizine derivatives to different enzyme targets as reported in various studies.

| Compound/Derivative Class | Target Enzyme | Binding Affinity (ΔG, kcal/mol) or IC50 | Reference |

| Pyrrolizin-2-sulfonamide Derivative | COX-1 | -10.31 | nih.gov |

| Pyrrolizin-2-carboxamide Derivative | COX-1 | -9.71 | nih.gov |

| Pyrrolizine-based Schiff Base (16g) | CDK-2 | -10.0 | mdpi.com |

| Pyrrolizine/Ibuprofen Hybrid (8a) | COX-2 | Not specified, but higher than ibuprofen | nih.gov |

| Pyrrolizine/Ibuprofen Hybrid (8e) | COX-2 | Not specified, but higher than ibuprofen | nih.gov |

| Pyrrolizine/Ibuprofen Hybrid (8f) | COX-2 | Not specified, but higher than ibuprofen | nih.gov |

| Benzoxazolyl Scaffold Compound (C4) | EGFR | IC50: 0.9 µM | nih.gov |

| Benzoxazolyl Scaffold Compound (G4) | EGFR | IC50: 0.5 µM | nih.gov |

| Benzoxazolyl Scaffold Compound (C4) | COX-2 | IC50: 4.35 µM | nih.gov |

| Benzoxazolyl Scaffold Compound (G4) | COX-2 | IC50: 2.47 µM | nih.gov |

| Indole-3-glyoxamide Hybrid (75) | Prostate Cancer Cells (DU-145) | IC50: 8.17 µM | nih.gov |

| Quinoline Derivative (61) | COX-2 | IC50: 0.13 µM | nih.gov |

| Quinoline Derivative (62) | COX-2 | IC50: 0.14 µM | nih.gov |

Analysis of Ligand Binding Modes and Molecular Interactions

Beyond predicting binding affinities, molecular docking provides detailed insights into the specific interactions between a ligand and the amino acid residues within the active site of a target protein. This analysis is crucial for understanding the mechanism of inhibition and for designing more potent and selective inhibitors.

Docking studies of pyrrolizine derivatives into the COX-1 active site have revealed key hydrogen bonding interactions. For example, a pyrrolizin-2-sulfonamide derivative formed a hydrogen bond with the phenolic OH of Tyr355, while a pyrrolizin-2-carboxamide derivative interacted with the NH2 of Arg120. nih.gov In the case of COX-2, analysis of the binding modes of pyrrolizine-NSAID hybrids showed that they partially superimpose with the co-crystallized ligand SC-558 and form essential interactions with key amino acids like His90 and Arg513. nih.gov

For EGFR-TK, the binding mode of a pyrrolizine-based Schiff base showed that its pyrrole (B145914) ring partially overlapped with the ethynylphenyl moiety of erlotinib, forming similar interactions with Thr830 and Lys721. mdpi.com The chlorophenyl moiety of the same compound extended into hydrophobic pockets, interacting with Leu694, Ala719, and Leu820. mdpi.com Similarly, docking of phenolic compounds into the EGFR active site showed hydrogen bonding with Asp831 and π-π or cationic-π interactions with Phe699 and Lys721. nih.gov

These detailed interaction analyses provide a structural basis for the observed biological activities and guide the rational design of new derivatives with improved potency and selectivity.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, often performed using DFT or Hartree-Fock (HF) methods, provide a fundamental understanding of the electronic structure of molecules. researchgate.netnih.gov These calculations can determine properties such as molecular geometry, atomic charges, molecular electrostatic potential (MEP), and the energies of molecular orbitals.

For a spiro[acenaphthylene-1,11′-chromeno[3,4-a]pyrrolizine] derivative, quantum chemical calculations at the B3LYP/6-31G(d,p) level were used to investigate the optimized geometry, atomic charges, and MEP. researchgate.net Such analyses help in understanding the reactive sites of a molecule. For instance, MEP analysis can identify regions that are prone to electrophilic or nucleophilic attack. researchgate.netscirp.org

In the study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, DFT calculations at the B3LYP/6-31G(d) level were used to optimize the molecular structure, which was found to be nearly planar and stabilized by an intramolecular hydrogen bond. nih.gov These calculations also provided insights into the molecule's electronic stability and potential for optoelectronic applications. nih.gov The electronic structure of pyrrolizin-3-one derivatives has also been studied to evaluate their photophysical properties. tandfonline.com

Furthermore, quantum chemical calculations have been employed to study the electronic structure of complex systems like iridates, providing values for crystal-field and charge-transfer excitations that are consistent with experimental data. arxiv.org These advanced computational methods are invaluable for characterizing the fundamental electronic properties that govern the chemical behavior and potential applications of molecules like 3H-Pyrrolizine-3-carboxylic acid and its derivatives.

Computational Prediction of Reaction Outcomes and Stereoisomer Formation

Theoretical and computational chemistry have become indispensable tools for predicting the outcomes of complex organic reactions, including the synthesis of pyrrolizine derivatives. These methods provide deep insights into reaction mechanisms, transition states, and the factors governing selectivity, thereby guiding synthetic efforts. Density Functional Theory (DFT) and other computational approaches are frequently employed to rationalize and predict the formation of specific stereoisomers in reactions involving the 3H-pyrrolizine core and related structures.

Detailed research findings illustrate the power of these predictive models. For instance, in the three-component condensation reactions that form spiro[indoline-3,3'-pyrrolizine] derivatives, computational analysis reveals the reasons behind the observed stereospecificity. st-andrews.ac.uk The reaction between an azomethine ylide and an alkene dipolarophile can theoretically proceed through two different pathways: an endo or an exo approach. Computational modeling has shown that the endo transition state is significantly better stabilized by π-π stacking interactions between the aromatic groups of the reactants. st-andrews.ac.uk This stabilization lowers the activation energy for the endo pathway, making it the preferred route and explaining why a single racemic stereoisomer is predominantly formed in these reactions. st-andrews.ac.uk

Quantum chemical calculations have also been used to rationalize the stereoselectivity observed in the cycloaddition of azafulvenium methides, which are key intermediates in the synthesis of certain pyrrolizine systems. conicet.gov.ar A combination of Frontier Molecular Orbital (FMO) analysis and DFT calculations at the B3LYP level of theory can effectively model these reactions. conicet.gov.ar FMO analysis of the cycloaddition between an azafulvenium methide and various dipolarophiles, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) and N-substituted maleimides, helps to explain the observed regioselectivity (e.g., 1,3- vs. 1,7-cycloaddition). conicet.gov.ar The interaction between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile is typically the dominant factor. conicet.gov.ar

Table 1: Calculated FMO Energies for Cycloaddition Reactions of Azafulvenium Methide Data sourced from computational studies on related azafulvenium methide systems. conicet.gov.ar

| Reactant | HOMO (eV) | LUMO (eV) |

| Azafulvenium Methide 3a | -5.41 | -1.55 |

| Azafulvenium Methide 18 | -5.73 | -1.97 |

| N-Phenylmaleimide (NPM) | -9.89 | -1.27 |

| Dimethyl Acetylenedicarboxylate (DMAD) | -11.13 | -1.52 |

Furthermore, DFT calculations are crucial for modeling the transition states of different stereochemical pathways. conicet.gov.ar In the reaction of 1-benzyl-5-trifluoromethyl-azafulvenium methide with N-substituted maleimides, theoretical studies have been conducted to evaluate four possible reaction pathways: exo-1,7-cycloaddition, endo-1,7-cycloaddition, exo-1,3-cycloaddition, and endo-1,3-cycloaddition. conicet.gov.ar The calculations revealed that for the 1,7-cycloaddition, the exo approach is the main reaction path, while the endo approach is favored for the 1,3-cycloadducts. conicet.gov.ar This detailed computational analysis allows for the rationalization of experimentally observed product distributions where the 1,7-cycloadduct is the major product. conicet.gov.ar Similarly, Molecular Electron Density Theory (MEDT) has been applied to study the [3+2] cycloaddition reactions that form spirooxindole-pyrrolizidines, explaining the observed selectivities and reaction rates. mdpi.com These computational models not only explain observed outcomes but also enable the prediction of reactivity and selectivity for new, untested reactant combinations. nih.govau.dk

Table 2: Predicted vs. Observed Outcomes in Azafulvenium Methide Cycloadditions Based on experimental results and rationalized by DFT and FMO analysis. conicet.gov.ar

| Dipolarophile | Predicted Primary Interaction | Predicted Major Product Type | Predicted Stereochemistry | Observed Major Product |

| Dimethyl Acetylenedicarboxylate (DMAD) | HOMOdipole–LUMOdipolarophile | 1,3-Cycloadduct | - | 1,3-Cycloadduct (89%) |

| N-Methylmaleimide (NMM) | HOMOdipole–LUMOdipolarophile | 1,7-Cycloadduct | exo | 1,7-Cycloadduct |

| N-Phenylmaleimide (NPM) | HOMOdipole–LUMOdipolarophile | 1,7-Cycloadduct | exo | 1,7-Cycloadduct |

Biological Activity and Molecular Mechanisms of Action

Enzyme Inhibition Studies

The therapeutic potential of 3H-pyrrolizine-3-carboxylic acid derivatives is largely attributed to their ability to interact with and inhibit specific enzymes involved in various pathological processes.

Cyclooxygenase (COX) Inhibition and Related Molecular Pathways

Derivatives of 3H-pyrrolizine-3-carboxylic acid have been extensively studied as inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. nih.gov These compounds, by blocking the active site of COX enzymes, prevent the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation and pain.

Several studies have demonstrated the potent COX inhibitory activity of various pyrrolizine derivatives. For instance, a series of N-(4-bromophenyl)-7-cyano-6-substituted-H-pyrrolizine-5-carboxamide derivatives exhibited IC₅₀ values in the range of 2.45–5.69 µM for COX-1 and 0.85–3.44 µM for COX-2. nih.gov Notably, some of these compounds showed higher anti-inflammatory and analgesic activities compared to the well-known non-steroidal anti-inflammatory drug (NSAID), ibuprofen (B1674241). nih.gov

The presence of a carboxylic acid moiety is a common feature in many COX inhibitors, as it can form a salt bridge with an arginine residue (Arg120) in the active site of COX-1. nih.gov However, to mitigate the gastric side effects associated with a free carboxylic group, researchers have also designed pyrrolizine derivatives lacking this functional group, which still demonstrated anti-inflammatory activity through COX inhibition. nih.gov For example, docking studies of certain pyrrolizine-5-carboxamide derivatives revealed that they fit well into the binding sites of both COX-1 and COX-2. nih.gov

Interactive Table: COX Inhibition by 3H-Pyrrolizine-3-carboxylic acid Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| N-(4-bromophenyl)-7-cyano-6-substituted-H-pyrrolizine-5-carboxamide derivative 12 | COX-1 | >10 |

| N-(4-bromophenyl)-7-cyano-6-substituted-H-pyrrolizine-5-carboxamide derivative 13 | COX-1 | 5.69 |

| N-(4-bromophenyl)-7-cyano-6-substituted-H-pyrrolizine-5-carboxamide derivative 16 | COX-2 | 0.85 |

| N-(4-bromophenyl)-7-cyano-6-substituted-H-pyrrolizine-5-carboxamide derivative 17 | COX-2 | 1.23 |

Receptor Tyrosine Kinase (RTK) Inhibition (e.g., EGFR-TK)

Beyond their anti-inflammatory properties, pyrrolizine derivatives have emerged as potential anticancer agents through the inhibition of receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR). researchgate.netnih.gov RTKs are crucial for cell signaling pathways that regulate cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers. mdpi.com

A series of novel pyrrolizine derivatives were designed and synthesized as potential EGFR-TK inhibitors. bsu.edu.eg Biological evaluation of these compounds against various cancer cell lines revealed potent anti-proliferative activity. researchgate.net For instance, some derivatives exhibited significant inhibitory activity against MCF-7 breast cancer cells, with IC₅₀ values in the nanomolar range. researchgate.net Specifically, one compound showed an IC₅₀ value of 8.6 nM against MCF-7 cells. researchgate.net The design of these molecules often incorporates pharmacophoric features essential for EGFR inhibition. researchgate.net

Other Enzyme Systems (e.g., 5-Lipoxygenase, α-Amylase, UDP-Glucuronosyltransferases)

The biological activity of 3H-pyrrolizine-3-carboxylic acid derivatives extends to other enzyme systems, highlighting their potential as multi-target agents.

5-Lipoxygenase (5-LOX): Some pyrrolizine derivatives act as dual inhibitors of both COX and 5-lipoxygenase (5-LOX), another key enzyme in the arachidonic acid cascade that produces pro-inflammatory leukotrienes. nih.govresearchgate.net Licofelone (B1675295), a notable pyrrolizine derivative, demonstrates dual COX/5-LOX inhibition with IC₅₀ values in the submicromolar range. nih.gov The development of dual inhibitors is a promising strategy to achieve broader anti-inflammatory effects and potentially a better safety profile. nih.govresearchgate.net For example, one pyrrolizine derivative designed based on licofelone showed a stronger binding affinity for 5-LOX and had 1.24 times higher anti-inflammatory potency than ibuprofen. nih.gov

α-Amylase: This enzyme is a key target for managing postprandial hyperglycemia in diabetes. frontiersin.org While direct studies on 3H-pyrrolizine-3-carboxylic acid are limited, related pyrrolidine (B122466) derivatives have shown α-amylase inhibitory activity. nih.gov For instance, certain pyrrolidine derivatives exhibited IC₅₀ values against human salivary α-amylase, with one of the most active compounds showing an IC₅₀ of 26.24 µg/mL. nih.gov This suggests that the pyrrolizine scaffold could be explored for developing α-amylase inhibitors.

UDP-Glucuronosyltransferases (UGTs): UGTs are phase II metabolizing enzymes that play a crucial role in the detoxification and elimination of various compounds. researchgate.net Inhibition of UGTs can lead to drug-drug interactions and altered drug metabolism. nih.gov While specific data on 3H-pyrrolizine-3-carboxylic acid is not available, the potential for kinase inhibitors to inhibit UGT enzymes has been demonstrated. nih.gov For example, the kinase inhibitors regorafenib (B1684635) and sorafenib (B1663141) are potent inhibitors of UGT1A1. nih.gov Given that some pyrrolizine derivatives are kinase inhibitors, their potential interaction with UGTs warrants further investigation.

Cellular and Molecular Responses

The enzyme inhibitory activities of 3H-pyrrolizine-3-carboxylic acid derivatives translate into significant cellular and molecular responses, particularly in the context of cancer.

Antiproliferative Activity in Cancer Cell Lines: Molecular and Cellular Effects

Derivatives of 3H-pyrrolizine-3-carboxylic acid have demonstrated notable antiproliferative activity against a range of human cancer cell lines. researchgate.netmdpi.comnih.gov These effects are often linked to their ability to interfere with critical cellular processes required for cancer cell growth and survival.

Several studies have reported the cytotoxic effects of pyrrolizine derivatives. For example, a series of 3-ethyl ester substituted pyrrolizines and related compounds showed activity against the MCF-7 breast cancer cell line, with some compounds having IC₅₀ values below 60 μM. researchgate.net Another study on pyrrolizine-based Schiff bases revealed potent antiproliferative activity against MCF-7, A2780, and HT29 cancer cell lines, with IC₅₀ values ranging from 0.01 to 40.50 μM. mdpi.com Furthermore, certain derivatives of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acids have shown promising antiproliferative activity and a high selectivity index against various tumor cell lines. mdpi.comnih.gov

Interactive Table: Antiproliferative Activity of Pyrrolizine Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Pyrrolizine-based Schiff base 16a | MCF-7 | 0.33 |

| Pyrrolizine-based Schiff base 16b | A2780 | 0.01 |

| Pyrrolizine-based Schiff base 16c | HT29 | 0.44 |

| trans-4k | A549 | Lower than Cisplatin |

A key mechanism underlying the antiproliferative activity of many anticancer agents is the induction of apoptosis, or programmed cell death. researchgate.net Pyrrolizine derivatives have been shown to trigger this process in cancer cells. researchgate.net Caspase-3 is a critical executioner caspase in the apoptotic pathway, and its activation is a hallmark of apoptosis. nih.gov

Studies have indicated that pyrrolizine derivatives can induce apoptosis through the activation of caspase-3. researchgate.net For example, lonchocarpin, a natural product with a flavonoid structure, induces apoptosis via caspase-3 activation. researchgate.net The stimulation of NMDA receptors in neurons, which can be mimicked by certain chemical compounds, has been shown to cause a transient activation of caspase-3. nih.gov This activation, even at low levels, can be sufficient to trigger downstream apoptotic events. nih.gov The ability of some pyrrolizine derivatives to affect DNA may also contribute to the initiation of apoptotic pathways. researchgate.net

Cell Cycle Arrest Mechanisms

Derivatives of the pyrrolizine structure have demonstrated the ability to interfere with the normal progression of the cell cycle, a key target in cancer therapy. Studies on specific pyrrolizine compounds have shown that they can induce cell cycle arrest at different phases.

For instance, a series of novel pyrrolizines bearing a 3,4,5-trimethoxyphenyl moiety were found to induce cell cycle arrest at the pre-G1 and G2/M phases in MCF-7 breast cancer cells. researchgate.net Similarly, another study on hybrids of pyrrolizine/indolizine with non-steroidal anti-inflammatory drugs (NSAIDs) reported that treatment of MCF-7 cells with these compounds led to cell cycle arrest at the G1 and S phases. nih.gov This suggests that different substitutions on the pyrrolizine core can lead to varied mechanisms of cytostatic action.

| Compound Type | Cell Line | Cell Cycle Phase of Arrest |

| Pyrrolizines with 3,4,5-trimethoxyphenyl moiety | MCF-7 | pre-G1, G2/M |

| Pyrrolizine/Indolizine-NSAID Hybrids | MCF-7 | G1, S |

Antagonistic Activities and Receptor Modulation

While direct antagonistic activity for 3H-Pyrrolizine-3-carboxylic acid is not extensively documented, research on structurally related pyrrolidine-3-carboxylic acids provides insight into potential receptor modulation. These related compounds have been identified as potent endothelin receptor antagonists. nih.govnih.gov Specifically, derivatives have been developed that show high affinity and selectivity for the endothelin-A (ETA) receptor, while others have been engineered to have a more balanced antagonistic profile against both ETA and endothelin-B (ETB) receptors. nih.govnih.gov Further, other related heterocyclic compounds have been investigated as antagonists for cell adhesion molecules like LFA-1/ICAM-1, which are involved in inflammatory processes. google.com

Investigation of DNA/Protein Interactions

A critical aspect of the biological activity of certain pyrrolizine-related compounds, particularly pyrrolizidine (B1209537) alkaloids (PAs), is their ability to interact with and damage genetic material. This genotoxicity is believed to be a primary driver of their carcinogenic effects. nih.gov

DNA Adduct Formation and its Chemical Analysis

The genotoxicity of PAs stems from their metabolic activation in the liver by cytochrome P450 enzymes. nih.govmdpi.com This process converts the parent alkaloid into highly reactive pyrrolic ester metabolites. These unstable intermediates can be hydrolyzed to a common, albeit less reactive, secondary metabolite: (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine, commonly known as DHP. nih.govmdpi.comresearchgate.net

DHP is a reactive alkylating agent capable of covalently binding to the nucleophilic sites on DNA bases, forming DHP-derived DNA adducts. mdpi.comresearchgate.net These adducts have been identified as potential biomarkers for the tumorigenicity of PAs. mdpi.com Specific adducts, such as those formed at the N2 position of deoxyguanosine and the N6 position of deoxyadenosine, have been characterized. researchgate.netnih.gov

The chemical analysis and quantification of these DNA adducts are crucial for understanding the genotoxic risk. Modern analytical techniques, particularly Ultra-Performance Liquid Chromatography-electrospray ionization-tandem mass spectrometry (UPLC-ESI-MS/MS), have been developed for the accurate measurement of specific DHP-derived DNA adducts in biological samples. nih.gov

Cross-linking with Biological Macromolecules

The reactive metabolites of PAs, such as DHP, are bifunctional alkylating agents. nih.gov They possess two reactive sites, at the C7 and C9 positions of the necine base, which can form covalent bonds. nih.gov This bifunctionality allows them to react with two different nucleophilic sites, leading to the formation of cross-links. These can be DNA-DNA cross-links or, more commonly, DNA-protein cross-links. nih.govresearchgate.net The formation of these cross-links is considered a significant contributor to the antimitotic, toxic, and carcinogenic properties of these compounds, as they can block DNA replication and transcription. nih.gov

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Understanding how the chemical structure of pyrrolizine derivatives influences their biological activity is key to designing compounds with desired properties.

Impact of Substituent Electronic Effects on Biological Target Interaction

The electronic properties of substituents attached to the pyrrolizine ring system play a critical role in modulating biological activity. SAR studies have deliberately incorporated groups with varying electron-donating and electron-withdrawing characteristics to probe these effects.

One study investigating pyrrolizine/indolizine-NSAID hybrids designed a series of compounds with different substituents on an aromatic ring to compare the impact of their electronic effects on antiproliferative activity. nih.gov The design included electron-donating groups like methoxy (B1213986) (OCH₃) and electron-withdrawing halogens (F, Cl, Br). nih.gov Another investigation into pyrrolizine derivatives as COX inhibitors also explicitly set out to evaluate the impact of the electronic effect of substituents on binding patterns with COX-1 and COX-2 enzymes through molecular docking studies. nih.gov These studies underscore the principle that modifying the electronic nature of substituents can fine-tune the interaction between the pyrrolizine derivative and its biological target, thereby altering its potency and selectivity.

| SAR Study Focus | Substituents Used | Purpose |

| Antiproliferative Activity of Pyrrolizine-NSAID Hybrids | Electron-donating (OCH₃), Electron-withdrawing (F, Cl, Br) | To compare the impact of electronic effects on cytotoxicity. nih.gov |

| COX Inhibition by Pyrrolizine Derivatives | Various R' substituents | To evaluate the impact of electronic effects on COX-1/-2 binding patterns. nih.gov |

Role of Core Scaffold Modifications on Molecular Activity

Modifications to the core pyrrolizine scaffold play a critical role in determining the molecule's biological activity, potency, and target selectivity. Structure-activity relationship (SAR) studies on various synthetic pyrrolizine derivatives have provided valuable insights into how different functional groups and structural alterations influence their therapeutic potential, particularly in the realm of anticancer and anti-inflammatory agents. researchgate.netpharaohacademy.comnih.gov

Systematic modifications have been explored to optimize the cytotoxic potential of pyrrolizine-based compounds. For instance, in a series of pyrrolizine-5-carboxamide derivatives, researchers investigated the impact of various substituents on cytotoxicity against several cancer cell lines. nih.gov Key modifications included:

Replacement of aromatic moieties: Substituting a 4-chlorophenyl group with a naphthalen-1-yl moiety was explored to understand the effect of larger aromatic systems. nih.gov

Alteration of the linker: The urea (B33335) moiety in some derivatives was replaced with a thiourea (B124793) group to study the impact on biological activity. nih.gov

Electronic effects of substituents: Introducing electron-donating groups (e.g., -OCH₃) or electron-withdrawing groups (e.g., -F, -Cl) onto the aromatic rings allowed for the evaluation of their electronic influence on cytotoxicity. nih.govnih.gov

Aliphatic vs. Aromatic substituents: Replacing aromatic rings with aliphatic groups, such as a hexyl group, was performed to compare their impact on cytotoxic activity. nih.gov

These studies revealed that naphthalenyl urea derivatives displayed higher selectivity towards certain cancer cell lines compared to their thiourea counterparts. nih.gov Furthermore, the presence of a free carboxylic acid has been a target for modification to mitigate side effects like gastric irritation, a common issue with nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Masking the carboxylic group or replacing it altogether has led to the development of pyrrolizine derivatives with potent anti-inflammatory activity and improved safety profiles. nih.gov For example, certain diphenylpyrrolizine and 1-methoxypyrrolizine compounds lacking a free carboxylic acid group have shown anti-inflammatory effects through the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). nih.gov

The following table summarizes the structure-activity relationships of selected pyrrolizine derivatives, highlighting the impact of scaffold modifications on their cytotoxic activity against the MCF-7 breast cancer cell line.

Table 1: Structure-Activity Relationship of Selected Pyrrolizine Derivatives

| Compound | Core Scaffold Modification | IC₅₀ (µM) vs. MCF-7 Cells |

|---|---|---|

| Pyrrolizine-5-carboxamide (Lead Compound 10) | 4-chlorophenyl urea moiety | Potent cytotoxicity reported nih.gov |

| Naphthalenyl urea derivative (19a) | Replacement of 4-chlorophenyl with naphthalen-1-yl | 0.16 nih.gov |

| Naphthalenyl thiourea derivative (20a) | Replacement of urea with thiourea | 0.64 nih.gov |

| Benzamide derivative (16a) | 3,4,5-trimethoxyphenyl benzamide | 0.15 nih.gov |

| Benzamide derivative (16b) | 4-chloro-3,5-dimethoxyphenyl benzamide | 0.23 nih.gov |

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Bioactive Natural Products Containing Pyrrolizine Cores: Mechanistic Relevance

The pyrrolizine core is the foundational structure of pyrrolizidine alkaloids (PAs), a large class of secondary metabolites produced by thousands of plant species, as well as some fungi. pharaohacademy.comnih.gov These natural products exhibit a wide spectrum of biological activities, but they are most known for their toxicity, particularly their hepatotoxicity (liver damage), genotoxicity, and carcinogenicity. nih.govmdpi.com

The mechanism of toxicity for most PAs is a critical example of metabolic activation. researchgate.net PAs themselves are often pro-toxins and require enzymatic conversion in the liver, primarily by cytochrome P450 monooxygenases, to become biologically active. This process introduces a double bond into the necine base, converting it into a reactive pyrrolic metabolite, specifically a dehydro-pyrrolizidine alkaloid. mdpi.comresearchgate.net These electrophilic metabolites are potent alkylating agents that can form covalent bonds (adducts) with cellular nucleophiles, including DNA and proteins. mdpi.com The formation of DHP-derived DNA adducts is considered a primary mechanism leading to the genotoxicity and tumor induction observed with many PAs. mdpi.com

Beyond their toxicity, some pyrrolizine-containing natural products have been investigated for therapeutic applications.

Mitomycin C , while technically a pyrrolo[1,2-a]indole, shares a related fused ring system and is a clinically approved anticancer agent. pharaohacademy.com Its mechanism involves reductive activation in the cell to become a bifunctional alkylating agent that cross-links DNA, thereby inhibiting DNA synthesis and leading to cell death.

Polyhydroxylated PAs , such as Alexine and Australine, are potent glycosidase inhibitors. nih.gov By mimicking the structure of sugar molecules, they can block the active sites of enzymes responsible for carbohydrate processing, giving them potential as antiviral and chemotherapeutic agents. nih.govkib.ac.cn

Other PAs have shown antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential enzymes. biorxiv.org For example, some alkaloids can form hydrogen bonds with bacterial proteins and enzymes, interfering with their function. biorxiv.org

The table below details some bioactive natural products with a pyrrolizine core and their associated mechanisms of action.

Table 2: Bioactive Natural Products with Pyrrolizine Cores

| Natural Product | Biological Activity | Mechanistic Relevance |

|---|---|---|

| Senecionine | Hepatotoxic, Carcinogenic | Metabolically activated to a reactive pyrrolic ester that alkylates DNA and proteins. mdpi.comresearchgate.net |

| Retronecine | Hepatotoxic | A common necine base in toxic PAs; its 1,2-unsaturated structure is key for metabolic activation to a toxic pyrrolic metabolite. nih.govresearchgate.net |

| Alexine | Glycosidase inhibitor, Antiviral | The polyhydroxylated structure mimics natural sugar substrates, leading to the inhibition of glycosidase enzymes. nih.govkib.ac.cn |

| Australine | Glycosidase inhibitor | Similar to Alexine, it acts as a potent inhibitor of glycosidases due to its sugar-like structure. nih.gov |

| Cremastrine | Anticholinergic | Acts as a functional antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). scispace.com |

Compound Index

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3H-pyrrolizine-3-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via asymmetric hydrogenation of pyrrolizine precursors or enzymatic resolution of racemic mixtures. Reaction optimization (e.g., temperature, solvent polarity, and catalyst loading) is critical. For example, enzymatic methods often require pH stabilization (6.5–7.5) and mild temperatures (25–37°C) to preserve enantiomeric excess . Ring-opening reactions of aziridine intermediates under acidic conditions (e.g., HCl/H₂O) have also been reported, with yields varying between 40–65% depending on stoichiometric control .

Q. Which analytical techniques are most reliable for characterizing 3H-pyrrolizine-3-carboxylic acid and its intermediates?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming regiochemistry, particularly for distinguishing between pyrrolizine isomers. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with chiral columns (e.g., Chiralpak AD-H) assesses enantiopurity. X-ray crystallography, as demonstrated in related triazolothiadiazine derivatives, provides definitive structural confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 3H-pyrrolizine-3-carboxylic acid derivatives?

- Methodological Answer : Discrepancies often arise from structural analogs (e.g., pyrazole- or triazole-substituted variants) or assay conditions. To address this:

- Perform in vitro dose-response curves (e.g., IC₅₀ determination) under standardized protocols (pH 7.4, 37°C).

- Use computational docking (e.g., AutoDock Vina) to compare binding affinities across analogs. For instance, substituents at the 5-position of pyrrolizine significantly modulate interactions with enzymes like cyclooxygenase-2 (COX-2) .

Q. What strategies optimize the synthesis of 3H-pyrrolizine-3-carboxylic acid salts for enhanced bioavailability?

- Methodological Answer : Salt formation with counterions (e.g., sodium, potassium) improves solubility. Key steps:

- Screen counterions via solvent evaporation (e.g., ethanol/water mixtures).

- Validate salt stability using thermogravimetric analysis (TGA) and dynamic vapor sorption (DVS). For example, sodium salts of triazolothiadiazine analogs showed 3-fold higher aqueous solubility than free acids .

Q. How do structural modifications at the pyrrolizine core impact in vivo metabolic stability?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF₃) at the 5-position to reduce cytochrome P450-mediated oxidation. Radiolabeled studies (e.g., ¹⁴C-tracking) in rodent models can quantify metabolic half-lives. For instance, trifluoromethyl-substituted pyrazole derivatives exhibited 50% lower hepatic clearance compared to unmodified analogs .

Q. What computational models predict the reactivity of 3H-pyrrolizine-3-carboxylic acid in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify electrophilic centers. Fukui indices and molecular electrostatic potential (MEP) maps highlight susceptible sites (e.g., C-3 carboxyl group). Experimental validation via kinetic studies (e.g., reaction with thiols) confirms computational predictions .

Methodological Considerations

Q. How should researchers design experiments to assess the compound’s potential as a kinase inhibitor?

- Methodological Answer :

- Use fluorescence-based kinase assays (e.g., ADP-Glo™) with recombinant kinases (e.g., JAK2, EGFR).

- Compare inhibition profiles with known inhibitors (e.g., staurosporine as a positive control).

- Cross-validate results with surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) .

Q. What protocols mitigate degradation of 3H-pyrrolizine-3-carboxylic acid during long-term storage?

- Methodological Answer : Store lyophilized samples at -20°C under argon to prevent oxidation. For solutions, use deuterated solvents (e.g., DMSO-d₆) to minimize acid-catalyzed decomposition. Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) with LC-MS tracking .

Data Contradiction Analysis

Q. Why do enzymatic resolution methods for 3H-pyrrolizine-3-carboxylic acid yield inconsistent enantiomeric excess (ee) values across studies?

- Methodological Answer : Variability arises from enzyme source (e.g., Candida antarctica vs. Pseudomonas fluorescens lipases) and substrate loading. To standardize:

- Use immobilized enzymes to enhance reusability and reaction consistency.

- Optimize ee via response surface methodology (RSM), focusing on temperature, pH, and enzyme/substrate ratio .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.